tert-Butylimino-tris(dimethylamino)phosphorane

Description

Properties

IUPAC Name |

N-[tert-butylimino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H27N4P/c1-10(2,3)11-15(12(4)5,13(6)7)14(8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNOSHBJMBLOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400667 | |

| Record name | Phosphazene base P1-t-Bu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81675-81-2 | |

| Record name | Phosphazene base P1-t-Bu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N�-tert-Butyl-N,N,N�,N�,N�,N�-hexamethylphosphorimidic triamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Basicity of tert-Butylimino-tris(dimethylamino)phosphorane (P1-t-Bu): A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the pKa of tert-Butylimino-tris(dimethylamino)phosphorane, commonly known as the phosphazene base P1-t-Bu. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties of P1-t-Bu, the experimental determination of its basicity, the structural rationale for its high pKa value, and its applications in modern organic synthesis.

Introduction: The P1-t-Bu Phosphazene Base

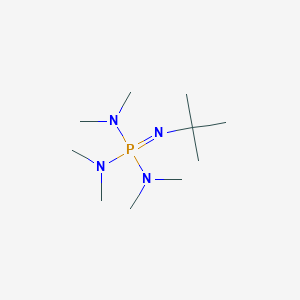

This compound (P1-t-Bu) is a neutral, non-ionic phosphazene superbase. Its chemical structure features a central phosphorus atom double-bonded to a tert-butyl-imino group and single-bonded to three dimethylamino groups. This arrangement results in a molecule with exceptionally high basicity and significant steric hindrance, rendering it a powerful yet non-nucleophilic reagent in organic chemistry.

Table 1: Chemical and Physical Properties of P1-t-Bu

| Property | Value | References |

| Chemical Name | This compound | [1][2] |

| Synonyms | P1-t-Bu, N'''-tert-butyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide | [1][3] |

| CAS Number | 81675-81-2 | [1][2] |

| Molecular Formula | C₁₀H₂₇N₄P | [1][2] |

| Molecular Weight | 234.32 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 175 °C (lit.) | [1] |

| Density | 0.921 g/mL at 25 °C (lit.) | [1] |

The pKa of P1-t-Bu: A Quantitative Measure of Basicity

The pKa of a base is, by convention, the pKa of its conjugate acid. A higher pKa value indicates a stronger base. For P1-t-Bu, the pKa of its conjugate acid (P1-t-Bu-H⁺) has been experimentally determined in acetonitrile (MeCN), a common solvent for such measurements.

The pKa of the conjugate acid of this compound in acetonitrile is 26.87.

This value places P1-t-Bu in the category of superbases, significantly more basic than common non-ionic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has a pKa of 24.3 in acetonitrile.[4] The high basicity of P1-t-Bu allows it to deprotonate a wide range of weakly acidic compounds.

Structural Basis for the High Basicity of P1-t-Bu

The remarkable basicity of P1-t-Bu is a direct consequence of its unique molecular architecture. Several structural features contribute to the high electron density on the imino nitrogen and the exceptional stability of its conjugate acid.

-

The Phosphazene Core : The P=N double bond is highly polarized, with the nitrogen atom bearing a significant negative charge. This makes the imino nitrogen the primary site of protonation.

-

Electron-Donating Dimethylamino Groups : The three dimethylamino (-NMe₂) substituents are strong electron-donating groups. Through resonance and inductive effects, they push electron density towards the central phosphorus atom, which in turn enhances the electron density on the imino nitrogen, making it more attractive to a proton.

-

Stabilization of the Conjugate Acid : Upon protonation, the positive charge on the resulting cation is extensively delocalized through resonance across the P-N-P framework and the dimethylamino groups. This delocalization stabilizes the conjugate acid, thereby shifting the equilibrium towards the protonated form and resulting in a higher pKa.

-

The Role of the tert-Butyl Group : The bulky tert-butyl group provides significant steric hindrance around the basic nitrogen center. This steric shield minimizes intermolecular interactions and reduces the nucleophilicity of the base, allowing it to act as a strong, non-nucleophilic proton abstractor. This property is crucial in many synthetic applications where competing nucleophilic attack is undesirable.

Caption: Logical relationship of P1-t-Bu's structural features to its chemical properties.

Experimental Determination of the pKa of P1-t-Bu

The pKa of highly basic compounds like P1-t-Bu cannot be reliably determined in aqueous solutions due to the "leveling effect" of water. Therefore, non-aqueous solvents, such as acetonitrile, are employed. A common and accurate method for determining the pKa of such compounds is UV-Vis spectrophotometry .

Principle of Spectrophotometric pKa Determination

This method relies on the principle that the UV-Vis absorption spectrum of a compound changes as its ionization state changes. If the compound has a chromophore near the site of protonation, the spectra of the neutral base (B) and its conjugate acid (BH⁺) will differ. By measuring the absorbance of a solution at various known pH values (or, more accurately in non-aqueous solvents, at different acid concentrations), a titration curve can be generated. The pKa is the pH at which the concentrations of the neutral base and its conjugate acid are equal, which corresponds to the inflection point of the sigmoidal titration curve.

Generalized Experimental Protocol for Spectrophotometric pKa Determination in Acetonitrile

The following is a generalized protocol for the determination of the pKa of a strong base like P1-t-Bu in acetonitrile.

Materials:

-

High-purity acetonitrile (MeCN), dried and distilled

-

P1-t-Bu phosphazene base

-

A strong acid with a known pKa in MeCN (e.g., trifluoromethanesulfonic acid) for titration

-

A set of buffer solutions in MeCN with known acidities, or a series of solutions of a strong acid of varying concentrations

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂ and water

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of P1-t-Bu in dry acetonitrile of a known concentration.

-

Prepare a series of solutions of a strong acid (e.g., trifluoromethanesulfonic acid) in dry acetonitrile of varying, known concentrations.

-

-

Spectrophotometric Measurements:

-

Record the UV-Vis spectrum of the neutral P1-t-Bu solution (in pure acetonitrile).

-

Record the UV-Vis spectrum of the fully protonated P1-t-Bu (in a solution with a large excess of the strong acid).

-

Sequentially add small, precise aliquots of the strong acid solution to the neutral P1-t-Bu solution. After each addition, thoroughly mix and record the full UV-Vis spectrum.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance difference between the neutral and protonated forms is maximal.

-

Plot the absorbance at these chosen wavelengths against the logarithm of the concentration of the added acid.

-

The resulting data points should form a sigmoidal curve. The pKa of the conjugate acid of P1-t-Bu is determined from the inflection point of this curve.

-

Caption: Workflow for experimental pKa determination of P1-t-Bu.

Applications in Research and Drug Development

The combination of high basicity and low nucleophilicity makes P1-t-Bu a valuable tool in organic synthesis, including applications relevant to drug development.

-

Deprotonation of Weak Carbon and Heteroatom Acids : P1-t-Bu can effectively deprotonate a wide range of substrates, including alcohols, thiols, and activated C-H acids, to generate reactive anions for subsequent reactions.

-

Catalysis : It is employed as a catalyst in various reactions, such as polymerizations, where a strong, non-nucleophilic base is required to initiate the reaction without participating in side reactions.

-

Synthesis of Complex Molecules : In multi-step syntheses of pharmaceuticals and other complex organic molecules, P1-t-Bu can be used for selective deprotonations under mild conditions, often with high functional group tolerance.

-

Anion Generation for Spectroscopic Studies : Its ability to generate "naked" anions in non-polar solvents is useful for studying the properties and reactivity of these species.

Conclusion

This compound (P1-t-Bu) is a potent superbase with a pKa of 26.87 for its conjugate acid in acetonitrile. Its high basicity, stemming from the unique electronic and steric properties of the phosphazene structure, combined with its low nucleophilicity, makes it an indispensable reagent in modern organic chemistry. A thorough understanding of its pKa and the factors governing its reactivity is essential for its effective application in research, particularly in the synthesis of novel therapeutic agents and advanced materials.

References

- Albert, A., & Serjeant, E. P. (1984).

-

Kaljurand, I., Kütt, A., Sooväli, L., Rodima, T., Mäemets, V., Leito, I., & Koppel, I. A. (2005). A Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile Covering the Range from 2.8 to 33.1 pKa Units. The Journal of Organic Chemistry, 70(3), 1019–1028. [Link]

-

Knauber, T., et al. (2023). Ring-opening polymerization of racemic β-thiobutyrolactone mediated by phosphazene superbases. Polymer Chemistry, 14(33), 3851-3861. [Link]

-

Koppel, I. A., et al. (2001). Gas-Phase Basicities of a Superbasic Polyamino- and Polyaminophosphazene. The Journal of Organic Chemistry, 66(26), 8911–8917. [Link]

-

Schwesinger, R., & Schlemper, H. (1987). Peralkylated Polyaminophosphazenes—Extremely Strong, Neutral Nitrogen Bases. Angewandte Chemie International Edition in English, 26(11), 1167–1169. [Link]

-

Various Authors. (n.d.). PubChem Compound Summary for CID 4195269, Phosphazene base P1-t-Bu. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Phosphazene Bases [sigmaaldrich.com]

- 2. Basicity of some P1 phosphazenes in water and in aqueous surfactant solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of tert-Butylimino-tris(dimethylamino)phosphorane (Phosphazene Base P1-t-Bu)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butylimino-tris(dimethylamino)phosphorane, commonly known as the phosphazene base P1-t-Bu, is a potent, non-nucleophilic organic base that has found extensive application in modern synthetic chemistry. As one of the foundational "Schwesinger superbases," its high basicity, coupled with significant steric hindrance, allows for highly selective deprotonation reactions where traditional bases might lead to undesired side reactions.[1][2] This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, safety considerations, and its applications in the field. The primary synthetic route discussed is the Staudinger reaction, a robust and efficient method for the formation of the critical phosphinimine bond.[3][4][5]

Introduction and Significance

The development of strong, non-nucleophilic bases has been a pivotal advancement in organic synthesis, enabling chemists to perform sensitive deprotonation and subsequent functionalization on a wide array of substrates. This compound (P1-t-Bu) is a premier example of such a reagent. Its exceptional basicity (extrapolated pKa in acetonitrile is significantly higher than conventional bases like DBU) arises from the electron-donating properties of the three dimethylamino groups and the resonance stabilization of its protonated form.[2]

The bulky tert-butyl group and the surrounding dimethylamino substituents provide a sterically encumbered environment around the basic nitrogen atom, effectively preventing it from acting as a nucleophile.[2] This unique combination of high basicity and low nucleophilicity makes P1-t-Bu an invaluable tool for:

-

Catalysis: Particularly in polymerization reactions, such as the ring-opening polymerization of cyclic esters and siloxanes.[2][6]

-

Selective Deprotonations: Facilitating reactions like Michael additions, aldol condensations, and esterifications where a strong, non-interfering base is required.[1]

-

Synthesis of Complex Molecules: Used in the preparation of advanced materials, pharmaceuticals, and fine chemicals.[1][7]

This document serves as a technical guide for the laboratory-scale synthesis of P1-t-Bu, grounded in established chemical principles and safety protocols.

Physicochemical Properties and Identification

A summary of the key properties of P1-t-Bu is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 81675-81-2 | [8][9][10] |

| Molecular Formula | C₁₀H₂₇N₄P | [8][9][10] |

| Molecular Weight | 234.32 g/mol | [8][9] |

| Appearance | Liquid | [9] |

| Boiling Point | 175 °C | [9] |

| Density | 0.921 g/mL at 25 °C | [9] |

| Synonyms | Phosphazene base P1-t-Bu, N'''-tert-Butyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide | [9][10] |

The Core Synthetic Strategy: The Staudinger Reaction

The synthesis of P1-t-Bu is a classic application of the Staudinger reaction, first reported by Hermann Staudinger and Jules Meyer in 1919.[3][4] This reaction provides a versatile and high-yielding pathway to iminophosphoranes (also known as aza-ylides) through the reaction of a trivalent phosphine with an organic azide.[5][11]

Reaction Mechanism

The reaction proceeds through a well-defined, two-step mechanism that is notable for its efficiency and the absence of side products.[4][11]

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair on the trivalent phosphorus atom onto the terminal nitrogen (Nγ) of the azide. This forms a linear phosphazide intermediate.

-

Dinitrogen Extrusion: The phosphazide intermediate is generally unstable and rapidly undergoes an irreversible rearrangement through a four-membered cyclic transition state, leading to the extrusion of a molecule of dinitrogen (N₂). This highly favorable, entropically driven step results in the formation of the stable P=N double bond of the iminophosphorane.[3][11]

The overall transformation is clean and typically proceeds in quantitative or near-quantitative yields.[11]

Caption: Mechanism of the Staudinger Reaction.

For the synthesis of P1-t-Bu, the specific reactants are tris(dimethylamino)phosphine as the trivalent phosphorus source and tert-butyl azide as the organic azide.

Reaction: (Me₂N)₃P + t-Bu-N₃ → (Me₂N)₃P=N-t-Bu + N₂

Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis of P1-t-Bu.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Trivalent phosphines, including tris(dimethylamino)phosphine, are susceptible to oxidation. The product, P1-t-Bu, is moisture-sensitive.[12] Therefore, all operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Dry Solvents: The presence of water can lead to hydrolysis of the product. Anhydrous solvents are critical for achieving high yields and purity.

-

Controlled Addition: The reaction is exothermic and involves the evolution of nitrogen gas. Slow, controlled addition of the azide reactant is essential to manage the reaction rate and prevent excessive gas buildup.

Safety Precautions

-

This compound (Product): Corrosive. Causes severe skin burns and eye damage.[8][13] Handle with extreme care.

-

Tris(dimethylamino)phosphine (Reactant): Air-sensitive and likely toxic. Handle under an inert atmosphere.

-

tert-Butyl Azide (Reactant): Organic azides are potentially explosive and should be handled with caution, avoiding heat, shock, and friction.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat. All operations must be performed in a well-ventilated chemical fume hood.[13][14]

Reagents and Equipment

| Reagent / Equipment | Specification | Purpose |

| Tris(dimethylamino)phosphine | High purity (>97%) | Phosphorus source |

| tert-Butyl Azide | High purity | Azide source |

| Anhydrous Hexane or THF | Solvent | Reaction medium |

| Schlenk Flask (3-neck) | 250 mL | Reaction vessel |

| Dropping Funnel | 100 mL, pressure-equalizing | Controlled addition of azide |

| Magnetic Stirrer & Stir Bar | - | Agitation |

| Condenser | - | Control solvent vapor |

| Nitrogen/Argon Line | - | Inert atmosphere |

| Vacuum Distillation Apparatus | - | Purification |

Synthetic Procedure

Caption: Experimental workflow for the synthesis of P1-t-Bu.

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, a dropping funnel, and a septum. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.

-

Reagent Charging: In the reaction flask, place tris(dimethylamino)phosphine (1.0 eq). Add anhydrous hexane or THF (to make a ~0.5 M solution) via cannula transfer.

-

Azide Preparation: In the dropping funnel, prepare a solution of tert-butyl azide (1.05 eq) in a minimal amount of the same anhydrous solvent.

-

Reaction Execution: Cool the stirred phosphine solution to 0 °C using an ice bath. Add the tert-butyl azide solution dropwise from the funnel over 1-2 hours. Vigorous bubbling (N₂ evolution) should be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours to ensure full conversion.

-

Workup: Carefully remove the solvent under reduced pressure using a rotary evaporator. The remaining crude liquid is the desired product.

-

Purification: The crude P1-t-Bu can be purified by vacuum distillation to yield a colorless liquid. Collect the fraction corresponding to the product's boiling point.[9]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ³¹P NMR, ¹H NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).[8][10]

Concluding Remarks

The synthesis of this compound via the Staudinger reaction is a reliable and efficient method for producing a highly valuable synthetic tool. This guide outlines the critical mechanistic considerations and provides a robust experimental framework for its preparation. The unique properties of P1-t-Bu—namely its potent, sterically-hindered basicity—ensure its continued importance in academic and industrial research, from catalysis to the synthesis of complex organic molecules. Adherence to stringent safety protocols and anhydrous, anaerobic techniques is paramount for the successful and safe execution of this synthesis.

References

- Staudinger reaction. (n.d.). Grokipedia.

- Staudinger Reaction. (n.d.). Thermo Fisher Scientific - AU.

- Staudinger Reaction. (2025, March 23). J&K Scientific LLC.

- Staudinger Reduction. (n.d.). Alfa Chemistry.

- Staudinger reaction. (n.d.). Wikipedia.

- Safety Data Sheet - (tert-Butylimino)tris(pyrrolidino)phosphorane. (2022, May 6). Biosynth.

- Phosphazene base P1-t-Bu. (n.d.). PubChem.

- BTPP | 161118-67-8. (n.d.). Biosynth.

- Tert.-octylimino-tris-(dimethylamino)-phosphoran. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - Phosphazene base P1-t-Bu solution. (2024, September 7). Sigma-Aldrich.

- SAFETY DATA SHEET - [Tris(trimethylsilyl)]phosphine. (2010, November 24). Fisher Scientific.

- Polymer Chemistry. (2023, July 26). RSC Publishing.

- Phosphazene base P1-t-Bu-tris(tetramethylene). (n.d.). Chem-Impex.

- Phosphazene base P1-t-Bu. (n.d.). MySkinRecipes.

- P4-t-Bu. (n.d.). Wikipedia.

- PHOSPHAZENE BASE P1-T-BU | 81675-81-2. (2025, January 27). ChemicalBook.

- N'''-(1,1-Dimethylethyl)-N,N',N''-tris(tris(dimethylamino)phosphoranylidene)phosphorimidic triamide. (n.d.). PubChem.

- Phosphazene base P1-t-Bu. (n.d.). Krackeler Scientific.

Sources

- 1. Phosphazene base P1-t-Bu [myskinrecipes.com]

- 2. P4-t-Bu - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Staudinger Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Phosphazene base P1-t-Bu | C10H27N4P | CID 4195269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PHOSPHAZENE BASE P1-T-BU | 81675-81-2 [chemicalbook.com]

- 10. Phosphazene base P1-t-Bu | Krackeler Scientific, Inc. [krackeler.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. fishersci.com [fishersci.com]

- 13. biosynth.com [biosynth.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of Phosphazene base P1-t-Bu

An In-depth Technical Guide to the Phosphazene Base P1-t-Bu

This guide provides a comprehensive overview of the physical and chemical properties of the phosphazene base P1-t-Bu, tert-Butylimino-tris(dimethylamino)phosphorane. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics that make P1-t-Bu a powerful and versatile tool in modern organic synthesis. We will explore its structure, properties, reactivity, and practical applications, grounded in established scientific principles and supported by authoritative references.

Introduction: The Unique Power of Phosphazene Bases

Phosphazene bases are a class of organophosphorus compounds characterized by a phosphorus(V) center double-bonded to a nitrogen atom (P=N).[1] These compounds, also known as iminophosphoranes, are renowned for being exceptionally strong, non-ionic, and sterically hindered bases.[1] Their unique structure confers high basicity while maintaining low nucleophilicity, a combination that is highly desirable in organic synthesis for promoting reactions while avoiding unwanted side-products.[1]

The P1-t-Bu base, a monomeric phosphazene, exemplifies these characteristics. Its full chemical name is N'''-tert-butyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide.[2] The structure features a central phosphorus atom, three dimethylamino groups, and a tert-butylimino group.[3] This specific arrangement, particularly the bulky tert-butyl group, creates significant steric hindrance around the basic nitrogen center, rendering it a potent yet non-nucleophilic proton scavenger.[4] This guide will elucidate the properties that stem from this unique molecular architecture.

Core Physical Properties

The utility of any chemical reagent begins with a firm understanding of its physical characteristics. These properties dictate handling, storage, and appropriate solvent systems for reactions. P1-t-Bu is typically supplied as a liquid.

Table 1: Summary of Physical Properties for P1-t-Bu

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₇N₄P | [3][5] |

| Molecular Weight | 234.32 g/mol | [3][5] |

| CAS Number | 81675-81-2 | [3] |

| Appearance | Liquid | [6] |

| Boiling Point | 175 °C at 760 mmHg (lit.) | [5][7] |

| Density | ~0.921 g/mL at 25 °C (lit.) | [2][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Solubility: As non-ionic compounds, phosphazene bases like P1-t-Bu are noted for their high solubility in a range of apolar to moderately polar organic solvents, such as hexane, toluene, and tetrahydrofuran (THF).[8] This is a significant advantage over many ionic bases (e.g., metal hydrides or alkoxides), which often suffer from poor solubility in common reaction media, leading to heterogeneous reaction mixtures and reduced reactivity.

Thermal Stability: P1-t-Bu exhibits good thermal stability, as indicated by its relatively high boiling and flash points.[7] However, like many organophosphorus compounds, prolonged exposure to high temperatures should be avoided to prevent decomposition. For long-term storage, it is recommended to keep it at room temperature.[5]

Handling and Storage: P1-t-Bu is classified as corrosive and can cause severe skin burns and eye damage.[3] It is also suspected of causing genetic defects and cancer. Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves and eyeshields, within a well-ventilated fume hood. Due to their high basicity, phosphazene bases can be hygroscopic and may react with atmospheric CO₂.[8] It is crucial to store the reagent under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.

Chemical Profile: Basicity, Reactivity, and Mechanistic Insights

The chemical behavior of P1-t-Bu is dominated by the interplay between its electronic and steric properties.

Exceptional Basicity

Caption: Protonation equilibrium of P1-t-Bu with a generic acid H-A.

Sterically Hindered and Non-Nucleophilic Nature

A key advantage of P1-t-Bu is its low nucleophilicity.[5] The bulky tert-butyl group effectively shields the basic nitrogen center, preventing it from participating in nucleophilic substitution (Sₙ2) or addition reactions.[4] This steric hindrance is crucial for reaction selectivity. While a strong base like an alkoxide might compete as a nucleophile, P1-t-Bu cleanly performs deprotonation. This allows for the in situ generation of highly reactive "naked" anions, which are free from coordinating metal counter-ions and can exhibit enhanced reactivity in processes like alkylations and additions.

Reactivity and Applications in Synthesis

The unique combination of high basicity and low nucleophilicity makes P1-t-Bu a valuable reagent for a wide array of chemical transformations.

-

Deprotonation of Weak Acids: It is highly effective for deprotonating substrates with weakly acidic protons, such as those adjacent to carbonyls, nitriles, or sulfones, to generate carbanions for subsequent reactions.[9]

-

Catalysis of C-C Bond Formation: P1-t-Bu catalyzes reactions like Michael additions and aldol condensations by generating the requisite enolate or carbanion intermediates under mild conditions.[5]

-

Elimination Reactions: Its strength as a base allows it to promote elimination reactions to form alkenes, often under milder conditions than traditional bases.

-

Polymerization: Phosphazene bases are employed as catalysts in polymerization processes, including the ring-opening polymerization of epoxides and siloxanes.[8][9]

-

Isocyanate Synthesis: It serves as a base for dehydrating carbamate anions to form isocyanates, a key transformation in the synthesis of polyurethanes and other polymers.

Caption: Molecular structure of Phosphazene Base P1-t-Bu.

Experimental Protocols & Methodologies

To ensure scientific integrity, protocols must be self-validating. The following sections describe methodologies for characterizing and utilizing P1-t-Bu, explaining the causality behind the experimental design.

Protocol for pKa Determination (Conceptual)

Determining the pKa of a very strong base requires a non-aqueous, weakly acidic solvent to differentiate its basicity. Acetonitrile is a standard choice. The causality is that water's leveling effect would make all strong bases appear equally basic (as OH⁻), masking their true strength.

Methodology: Potentiometric Titration in Acetonitrile

-

System Calibration: Calibrate a pH electrode for use in acetonitrile using a series of standard buffers suitable for non-aqueous systems.

-

Sample Preparation: Prepare a solution of P1-t-Bu of known concentration (e.g., 0.01 M) in dry acetonitrile under an inert atmosphere.

-

Titration: Titrate the P1-t-Bu solution with a standardized solution of a strong acid (e.g., trifluoromethanesulfonic acid) in acetonitrile.

-

Data Acquisition: Record the potential (mV) as a function of the volume of titrant added.

-

Analysis: Plot the titration curve (potential vs. volume). The half-equivalence point, where half of the base has been neutralized, corresponds to the pKa of the conjugate acid [P1-t-Bu-H]⁺ in acetonitrile. The inflection point of the curve indicates the equivalence point.

Workflow for a P1-t-Bu-Catalyzed Michael Addition

This protocol details a representative application: the addition of a carbon nucleophile (diethyl malonate) to an α,β-unsaturated ketone (chalcone). The choice of P1-t-Bu is critical; its non-nucleophilic character ensures it only acts as a base to generate the malonate enolate, without competing in a nucleophilic attack on the chalcone.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add chalcone (1.0 mmol, 1.0 equiv) and dry toluene (5 mL).

-

Addition of Nucleophile: Add diethyl malonate (1.2 mmol, 1.2 equiv) to the solution via syringe.

-

Catalyst Introduction: Add a solution of P1-t-Bu in hexane (e.g., 0.1 mmol, 10 mol%) dropwise to the stirred reaction mixture at room temperature. The use of a catalytic amount is key for efficiency and atom economy.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (chalcone) is consumed.

-

Quenching and Workup: Upon completion, quench the reaction by adding a mild acid, such as saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). This protonates the enolate intermediate and neutralizes the phosphazene base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

Caption: Experimental workflow for a P1-t-Bu-catalyzed Michael addition.

Conclusion

The phosphazene base P1-t-Bu stands out as a premier example of a modern organic reagent. Its potent, non-ionic basicity, coupled with a sterically-enforced non-nucleophilic character, provides chemists with a powerful tool for a multitude of synthetic transformations. Its high solubility in common organic solvents further enhances its utility, enabling homogeneous reaction conditions where traditional ionic bases fail. By understanding its fundamental physical and chemical properties as detailed in this guide, researchers can effectively harness the unique reactivity of P1-t-Bu to construct complex molecules with greater efficiency and selectivity.

References

-

Phosphazene base P1-t-Bu . PubChem, National Center for Biotechnology Information. [Link]

-

Phosphazene base P1-t-Bu . MySkinRecipes. [Link]

-

Phosphazene . Wikipedia. [Link]

-

The synthesis of deuteriated tri‐tert‐butyl phosphine . National Center for Biotechnology Information. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes . National Center for Biotechnology Information. [Link]

-

Electron-Donating Ligand in Oxidorhenium(V) Chemistry: Consequences for Isomerism and Catalyst Properties . ACS Publications. [Link]

-

P4-t-Bu . Wikipedia. [Link]

-

Phosphazene superbase P4-t-Bu: a versatile and efficient catalyst in morden organic synthesis . ResearchGate. [Link]

-

Effect of thermal stability of poly (tert-butyl acrylate) homopolymer prepared using different solvents and ratio of initiator to CTA . AIP Publishing. [Link]

-

Phosphazene base-catalyzed telescopic three-component reaction involving 1,1-difunctionalization of electron-deficient alkenes . Royal Society of Chemistry. [Link]

-

Optimal temperature and thermal stability of P1 (a) and P2 (b) . ResearchGate. [Link]

-

tBu Definition - Organic Chemistry Key Term . Fiveable. [Link]

-

Tert-Butyl Transfer: A Versatile Reaction In Organic Synthesis . T.Jis. [Link]

-

Tris(1,1-dimethylethyl)phosphine . PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl Ethers . Organic Chemistry Portal. [Link]

-

Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis . Herschlag Lab, Stanford University. [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds . ChemRxiv, Cambridge Open Engage. [Link]

-

Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis . National Center for Biotechnology Information. [Link]

-

Organic Solvent Solubility Data Book . CORE. [Link]

-

The pKa Table Is Your Friend . Master Organic Chemistry. [Link]

-

Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis . Bentham Science. [Link]

-

Solubility of potassium tert-butoxide in different solvents . ResearchGate. [Link]

-

Phosphazene base P2-t-Bu solution . PubChem, National Center for Biotechnology Information. [Link]

-

Solutions Class 12th Chemistry Notes . Scribd. [Link]

Sources

- 1. Phosphazene - Wikipedia [en.wikipedia.org]

- 2. 81675-81-2 CAS MSDS (PHOSPHAZENE BASE P1-T-BU) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Phosphazene base P1-t-Bu | C10H27N4P | CID 4195269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Phosphazene base P1-t-Bu [myskinrecipes.com]

- 6. Phosphazene base P1-t-Bu = 97.0 GC 81675-81-2 [sigmaaldrich.com]

- 7. PHOSPHAZENE BASE P1-T-BU | 81675-81-2 [chemicalbook.com]

- 8. P4-t-Bu - Wikipedia [en.wikipedia.org]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to tert-Butylimino-tris(dimethylamino)phosphorane (Phosphazene Base P1-t-Bu)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butylimino-tris(dimethylamino)phosphorane, a prominent member of the phosphazene bases, commonly known as P1-t-Bu. This document delves into its fundamental molecular and chemical properties, synthesis, and diverse applications, with a particular focus on its utility in organic synthesis and its relevance to drug development. We will explore the mechanistic underpinnings of its reactivity and provide practical, field-proven experimental protocols. This guide aims to serve as an authoritative resource for researchers leveraging the unique reactivity of this powerful, non-ionic, sterically hindered base.

Introduction: Unveiling a Powerful Synthetic Tool

In the realm of modern organic synthesis, the demand for strong, non-nucleophilic bases is ever-present. While traditional bases like lithium diisopropylamide (LDA) have been instrumental, their ionic nature and potential for side reactions have driven the exploration of alternative reagents. Among these, the phosphazene superbases have emerged as exceptionally potent and versatile tools. This compound, systematically named N'''-tert-butyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide and commonly referred to as Phosphazene base P1-t-Bu, stands out for its remarkable basicity and steric hindrance, enabling a wide array of chemical transformations with high efficiency and selectivity.

It is crucial to note that the nomenclature in this chemical family can be ambiguous. While "this compound" most accurately describes the P1-t-Bu base, related structures with similar naming conventions exist. For instance, the more complex Schwesinger P4 base (P4-t-Bu) and (tert-Butylimino)tris(pyrrolidino)phosphorane possess distinct properties and applications. This guide will focus primarily on the P1-t-Bu variant.

Core Molecular and Chemical Profile

The efficacy of P1-t-Bu as a synthetic reagent is a direct consequence of its unique molecular structure and resulting chemical properties.

Molecular Formula and Weight

A precise understanding of the molecular formula and weight is fundamental for all stoichiometric calculations in synthesis.

| Property | Value | Source |

| Molecular Formula | C10H27N4P | [1][2] |

| Molecular Weight | 234.32 g/mol | [1][2] |

| CAS Number | 81675-81-2 | [3][4] |

Structural Features and Basicity

The remarkable strength of P1-t-Bu as a base stems from the delocalization of the positive charge upon protonation within the P=N-P framework. The lone pair on the imino nitrogen is highly accessible for proton abstraction, leading to a very stable conjugate acid. The steric bulk imparted by the tert-butyl group and the three dimethylamino substituents renders the base non-nucleophilic, preventing it from participating in unwanted side reactions such as additions to carbonyls or alkyl halides.

The pKa of the conjugate acid of P1-t-Bu in acetonitrile is approximately 26.9, highlighting its exceptional basicity, which surpasses that of many conventional amine bases.

Synthesis of this compound (P1-t-Bu)

The synthesis of P1-t-Bu is a well-established procedure, typically involving the reaction of phosphorus pentachloride with tert-butylamine and dimethylamine. A general synthetic workflow is outlined below.

Synthetic Workflow Diagram

Caption: General synthetic workflow for P1-t-Bu.

Step-by-Step Synthetic Protocol

This is a generalized protocol and should be performed by trained chemists with appropriate safety precautions.

-

Reaction Setup: A solution of phosphorus pentachloride in a suitable anhydrous solvent (e.g., dichloromethane) is cooled in an inert atmosphere (e.g., argon or nitrogen).

-

Addition of tert-Butylamine: tert-Butylamine is added dropwise to the cooled solution, leading to the formation of a phosphoranimine intermediate.

-

Addition of Dimethylamine: An excess of dimethylamine is then introduced to the reaction mixture. This displaces the remaining chloride atoms to yield the final product.

-

Workup and Purification: The reaction mixture is typically worked up by filtering off any precipitated salts and removing the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure P1-t-Bu as a liquid.[2]

Applications in Organic Synthesis and Drug Development

The potent, non-nucleophilic nature of P1-t-Bu makes it an invaluable reagent in a multitude of organic transformations.

Key Applications

-

Deprotonation of Weak Carbon Acids: P1-t-Bu is capable of deprotonating a wide range of weakly acidic protons, including those adjacent to carbonyls, nitriles, and sulfones, to generate stabilized carbanions for subsequent alkylation or acylation reactions.

-

Catalysis of Ring-Opening Polymerization (ROP): As a strong organic base, P1-t-Bu can act as a catalyst for the ROP of various cyclic monomers, such as lactones and lactides, to produce biodegradable polymers with applications in drug delivery and medical devices.[5]

-

Dehydrohalogenation Reactions: The base efficiently promotes elimination reactions to form alkenes from alkyl halides.

-

Anion Generation for Nucleophilic Attack: By deprotonating alcohols, thiols, and other heteroatom-containing compounds, P1-t-Bu generates potent nucleophiles for use in substitution and addition reactions.

The ability to effect these transformations under mild conditions and with high functional group tolerance makes P1-t-Bu a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Phosphorus-containing compounds, in general, are a significant class of therapeutic agents, and reagents like P1-t-Bu are instrumental in their synthesis and modification.[6]

Experimental Workflow: Deprotonation and Alkylation of a Ketone

Caption: Workflow for the α-alkylation of a ketone using P1-t-Bu.

Detailed Protocol: α-Alkylation of 2-Methylcyclohexanone

-

Reaction Setup: To a solution of 2-methylcyclohexanone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere at -78 °C, add P1-t-Bu (1.1 mmol) dropwise.

-

Enolate Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (1.2 mmol) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired α-alkylated ketone.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It is hygroscopic and should be stored under an inert atmosphere.

Conclusion

This compound (P1-t-Bu) is a powerful and versatile non-ionic, sterically hindered base with broad applications in modern organic synthesis. Its unique combination of high basicity and low nucleophilicity allows for a wide range of chemical transformations with high efficiency and selectivity. For researchers and drug development professionals, a thorough understanding of its properties and applications is essential for the design and execution of innovative synthetic strategies.

References

-

PubChem. N''-(1,1-Dimethylethyl)-N,N',N''-tris(tris(dimethylamino)phosphoranylidene)phosphorimidic triamide. National Center for Biotechnology Information. [Link]

-

Tetrahedron. 81675-81-2 | this compound. [Link]

-

Krackeler Scientific. Phosphazene base P1-t-Bu. [Link]

-

PubChem. Phosphazene base P1-t-Bu. National Center for Biotechnology Information. [Link]

-

Wikipedia. P4-t-Bu. [Link]

-

Organic Chemistry Portal. Tris(dimethylamino)phosphine, P(NMe2)3. [Link]

-

Royal Society of Chemistry. Polymer Chemistry. [Link]

-

PubChem. Phosphazene base P2-t-Bu solution. National Center for Biotechnology Information. [Link]

-

PubMed. Development and Clinical Application of Phosphorus-Containing Drugs. [Link]

Sources

- 1. 81675-81-2 CAS MSDS (PHOSPHAZENE BASE P1-T-BU) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Phosphazene base P1-t-Bu | Krackeler Scientific, Inc. [krackeler.com]

- 3. PHOSPHAZENE BASE P1-T-BU - Safety Data Sheet [chemicalbook.com]

- 4. 81675-81-2 | this compound | Tetrahedron [thsci.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of tert-Butylimino-tris(dimethylamino)phosphorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butylimino-tris(dimethylamino)phosphorane, a prominent member of the phosphazene superbase family. Known for its exceptional basicity and utility in organic synthesis, a thorough understanding of its structural features through spectroscopic methods is paramount for its effective application. This document will detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of this compound, offering insights into spectral interpretation and data acquisition protocols.

Introduction to this compound

This compound, systematically named N'-tert-butyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide and commonly referred to as Phosphazene base P1-t-Bu, possesses the chemical structure C₁₀H₂₇N₄P. Its high basicity stems from the protonation of the sp²-hybridized imino nitrogen, which leads to extensive delocalization of the positive charge across the P-N framework. Spectroscopic techniques are indispensable for verifying the integrity of this structure and for studying its reactivity.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is key to understanding its spectroscopic signature. The molecule features a central phosphorus atom double-bonded to a tert-butyl-imino group and single-bonded to three dimethylamino groups. This arrangement gives rise to distinct signals in NMR and characteristic absorption bands in IR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by two distinct signals corresponding to the protons of the tert-butyl and the dimethylamino groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Doublet | 18H | -N(CH ₃)₂ |

| ~1.2 | Singlet | 9H | -C(CH ₃)₃ |

The signal for the dimethylamino protons appears as a doublet due to coupling with the phosphorus nucleus. The three-bond P-H coupling constant (³JP,H) is typically in the range of 9-12 Hz, a characteristic feature for phosphazene structures. The protons of the tert-butyl group appear as a singlet, as they are too far from the phosphorus atom to exhibit significant coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation, showing signals for the carbon atoms of the dimethylamino and tert-butyl groups.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~53 | Singlet | C (CH₃)₃ |

| ~37 | Doublet | -N(C H₃)₂ |

| ~32 | Singlet | -C (CH₃)₃ |

The carbon signal of the dimethylamino groups is split into a doublet due to two-bond coupling with the phosphorus atom (²JP,C). The quaternary carbon and the methyl carbons of the tert-butyl group appear as singlets.

³¹P NMR Spectroscopy

³¹P NMR is particularly informative for phosphorus-containing compounds.[1] this compound exhibits a single resonance in the ³¹P NMR spectrum, indicative of a single phosphorus environment. The chemical shift is sensitive to the electronic environment of the phosphorus atom. For this phosphazene base, the ³¹P chemical shift is typically observed in the upfield region, a characteristic of P(V) phosphazenes.

| Chemical Shift (ppm) |

| ~-15 to -20 |

The exact chemical shift can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and bonding within the molecule. The ATR-FTIR spectrum of liquid this compound displays several key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkyl groups) |

| 1470-1450 | Medium | C-H bending (alkyl groups) |

| ~1365 | Medium | C-H bending (tert-butyl group) |

| 1200-1100 | Strong, Broad | P=N stretching |

| 980-960 | Strong | P-N stretching |

The most characteristic band is the strong and broad absorption in the 1200-1100 cm⁻¹ region, which is attributed to the P=N double bond stretching vibration. The strong absorption around 980-960 cm⁻¹ corresponds to the P-N single bond stretching vibrations of the tris(dimethylamino)phosphoryl group.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires careful sample preparation and instrument parameter selection. Given that phosphazene bases can be sensitive to air and moisture, handling under an inert atmosphere is recommended.

NMR Data Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation: Due to the hygroscopic nature of phosphazene bases, all manipulations should be performed in a glovebox or using Schlenk line techniques.

-

Weigh approximately 10-20 mg of this compound directly into a vial.

-

Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., benzene-d₆, chloroform-d). Benzene-d₆ is often preferred as it does not have overlapping signals with the analyte.

-

Transfer the solution to a clean, dry NMR tube and cap it securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. An external standard of 85% H₃PO₄ is typically used for chemical shift referencing.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra using the appropriate standards (TMS for ¹H and ¹³C, H₃PO₄ for ³¹P).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a liquid sample with minimal preparation.[2]

Detailed Steps:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for this compound. The characteristic chemical shifts and coupling constants in the ¹H, ¹³C, and ³¹P NMR spectra, in conjunction with the distinct absorption bands in the IR spectrum, allow for unambiguous identification and purity assessment of this important phosphazene superbase. The provided experimental protocols offer a reliable framework for obtaining high-quality spectroscopic data, which is essential for both routine analysis and advanced research applications in organic synthesis and drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

ResearchGate. 31 P { 1 H} NMR spectra of the pure (a) phosphazene base 2d and (b) PIL 3d. [Link]

Sources

The Genesis of a Superbase: From Observation to Innovation

An In-Depth Technical Guide to the Early Research on Schwesinger Bases for Researchers, Scientists, and Drug Development Professionals

The following guide provides a detailed exploration of the foundational research on Schwesinger bases, a class of exceptionally strong, non-nucleophilic organic superbases. This document delves into the seminal work of Reinhard Schwesinger and his group, outlining the core principles, early synthetic protocols, and initial characterization that established these molecules as powerful tools in organic chemistry.

The development of Schwesinger bases in the 1980s was not a serendipitous discovery but rather the result of systematic investigation into strong organic bases. Reinhard Schwesinger's research group was initially exploring the properties of amino-substituted phosphanimines while working on strong bases with vinamidine structures for dehydrohalogenation reactions. It was during these investigations that they observed the remarkably high proton-accepting capabilities of these phosphorus-containing compounds. This pivotal observation laid the groundwork for the development of what would become a new class of superbases.

The core innovation was the "homologation" concept, often referred to as the "battery cell principle".[1] Schwesinger postulated and later demonstrated that by sequentially adding phosphazene units ([–P(NR₂)₂=N–]), the basicity of the molecule could be dramatically and predictably increased.[2] This linear relationship between the number of phosphorus centers and basicity was a paradigm shift in the design of organic superbases.[1]

The Chemical Core: Understanding the Source of Extreme Basicity

Schwesinger bases are neutral, polyaminophosphazenes.[1] Their extraordinary basicity, which can surpass that of many classical organometallic bases, stems from the exceptional stability of their protonated form, the phosphazenium cation. Upon protonation at the terminal imino nitrogen, the resulting positive charge is extensively delocalized over the entire P-N backbone.

This charge delocalization is facilitated by:

-

π-Donation: The numerous dialkylamino and phosphazenyl substituents act as powerful π-donors, effectively distributing the positive charge.

-

Hyperconjugative Interactions: The stability of the phosphazene bases is significantly enhanced by synergetic hyperconjugative interactions. Lone pairs on the nitrogen atoms act as hyperconjugative donors into the P-N σ* antibonding orbitals, which function as acceptors.[1] This effect, termed counterpoise hyperconjugation, becomes more pronounced with an increasing number of phosphazene units (from P1 to P4).[1]

-

Pseudo-π-Delocalization: As the phosphazene chain extends, a phenomenon described as pseudo-π-delocalization emerges, further stabilizing the molecule.[1] For instance, in a P4 system, this creates a three-dimensional delocalized system.[1]

This efficient charge distribution minimizes the electrostatic penalty of protonation, thus leading to exceptionally high proton affinity.

Early Synthetic Strategies and Methodologies

The early syntheses of Schwesinger bases were designed for scalability and reliability, enabling their use as practical laboratory reagents. The general approach involves the construction of the polyphosphazene backbone from readily available starting materials like phosphorus pentachloride (PCl₅).

Synthesis of a Diphosphazene (P2) Base: The Et-P₂ Case

An early and illustrative example is the synthesis of the P₂ base, Et-P₂. The original synthesis presented several challenges, including the use of hazardous solvents and difficulties in the final dealkylation step. A subsequent, improved synthesis highlights the experimental logic and self-validating nature of the protocols.

Experimental Protocol: Improved Synthesis of Et-P₂

-

Step 1: Formation of the Cyclodiphosphazane Precursor.

-

A suspension of phosphorus pentachloride (PCl₅) and ethylammonium chloride (EtNH₃Cl) in cyclohexane is refluxed until the evolution of HCl gas ceases (approximately 14 hours).

-

The reaction mixture is cooled, and insoluble oligomeric byproducts are removed by filtration under an inert atmosphere (N₂).

-

The filtrate is concentrated in vacuo to yield 2,2,2,4,4,4-hexachloro-1,3-diethyl-cyclo-1,3-diphosphazane as a colorless crystalline solid. This method avoids the use of more toxic solvents like CCl₄ or chlorobenzene.[2]

-

-

Step 2: Aminolysis and Formation of the Dicationic Salt.

-

The cyclodiphosphazane precursor is dissolved in chlorobenzene and cooled to -40°C.

-

Gaseous dimethylamine (Me₂NH) is introduced into the stirred solution. The reaction is highly exothermic, and acetonitrile (MeCN) is added as needed to maintain stirrability.

-

The mixture is allowed to warm to room temperature and then gently refluxed for 12 hours.

-

Excess dimethylamine is distilled off. The resulting dicationic salt is isolated, often as a tetrafluoroborate salt, after a series of work-up steps to remove dimethylammonium chloride.

-

-

Step 3: Deprotonation to Yield the Free Base.

-

The purified dicationic salt is treated with a strong base, such as potassium amide (KNH₂) in liquid ammonia or potassium hydroxide, to effect the final deprotonation and yield the free Et-P₂ base.

-

The choice of a less basic nucleophile like the chloride ion for a key dealkylation step in related syntheses proved to be a breakthrough, overcoming challenges of competing deprotonation and fragmentation pathways that were observed with harder nucleophiles.[2]

Synthetic Pathway for the P₄-t-Bu Superbase

The synthesis of the highly potent P₄-t-Bu base follows a convergent strategy, building upon simpler phosphazene precursors.

Synthetic Workflow: P₄-t-Bu

Caption: Synthetic route to the P₄-t-Bu superbase.

This process involves the initial aminolysis of phosphorus pentachloride with dimethylamine to form a key precursor, which is then converted to the P₁-t-Bu base.[3] In a parallel step, another equivalent of PCl₅ is treated with tert-butylamine to generate tert-butylimino phosphorus trichloride.[3] These two fragments are then coupled to form the salt of the P₄ base, which is finally deprotonated using a powerful base like potassium amide in liquid ammonia to yield the free superbase.[3]

Characterization and Quantifying Basicity

A critical aspect of the early research was the rigorous characterization of these new molecules and the quantification of their basicity.

Structural Verification

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR spectroscopy were fundamental in confirming the structures of the synthesized bases and their protonated forms.

-

X-ray Crystallography: Single-crystal X-ray diffraction studies provided unambiguous proof of the molecular structures, including bond lengths and angles, and confirmed that protonation occurs at the dicoordinated, terminal nitrogen atom.[1]

Basicity Measurements

The exceptional strength of Schwesinger bases required the use of a non-aqueous solvent system for pKₐ measurements. Acetonitrile (MeCN) became the standard, allowing for the comparison of a wide range of bases under identical conditions. The results demonstrated the dramatic increase in basicity with each added phosphazene unit.

Table 1: Early pKₐ Values of Schwesinger Bases and Other Organic Bases in Acetonitrile

| Compound | Class | pKₐ in MeCN |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | 24.3 |

| P₁-t-Bu | Monophosphazene | 26.9 |

| P₂-Et | Diphosphazene | 33.5 |

| P₄-t-Bu | Tetraphosphazene | 42.7 |

Data compiled from various sources referencing early work.[3]

As the table clearly illustrates, the monomeric P₁ base is already over 100 times more basic than the widely used strong base DBU. The tetrameric P₄-t-Bu is an astonishing ~18 orders of magnitude more basic than DBU, placing it in the realm of organolithium reagents in terms of proton-abstracting power, yet with the advantage of being a neutral, non-nucleophilic organic molecule.[4]

Properties and Early Applications

The unique combination of extreme basicity, low nucleophilicity, and high solubility in non-polar organic solvents made Schwesinger bases immediately valuable reagents.[2]

Key Properties:

-

High Basicity: Capable of deprotonating extremely weakly acidic C-H, N-H, and O-H bonds.

-

Low Nucleophilicity: The steric hindrance around the basic nitrogen center prevents them from participating in nucleophilic substitution reactions.

-

High Stability: They exhibit remarkable thermal stability and are stable towards oxygen and hydrolysis.[2]

-

Solubility: Soluble in a range of apolar to moderately polar solvents like hexane, toluene, and THF.[2]

These properties enabled their use in reactions where traditional ionic bases would cause solubility issues or lead to undesired side reactions. Early applications focused on challenging deprotonation and subsequent derivatization reactions, such as the alkylation of weakly acidic methylene groups in esters and nitriles, where they provided high yields and selectivities under mild conditions.[5]

Conclusion

The early research on Schwesinger bases represents a landmark in the field of physical organic chemistry and synthetic methodology. Through a systematic and logical approach, Reinhard Schwesinger and his team developed a new class of organic superbases whose strength could be rationally tuned. The foundational work on their synthesis, characterization, and the elucidation of the structural basis for their extreme basicity has provided chemists with a powerful set of tools that continue to find new and innovative applications in synthesis, catalysis, and materials science.

References

-

Schwesinger Bases – Phosphazene Bases Stabilized by Multiple Counterpoise Hyperconjugative Interactions. (2024). ResearchGate. [Link]

-

Phosphorus‐Containing Superbases: Recent Progress in the Chemistry of Electron‐Abundant Phosphines and Phosphazenes. (2021). PubMed Central (PMC). [Link]

-

Phosphazene superbase P4-t-Bu: a versatile and efficient catalyst in morden organic synthesis. (2025). ResearchGate. [Link]

-

P4-t-Bu - Wikipedia. (n.d.). Wikipedia. [Link]

-

A Short Novel Synthesis of the Phosphazene Base Et-P2. (2001). ResearchGate. [Link]

-

Methyl phenylacetate enolate generated with the P4-tBu Schwesinger base: 'Naked' or not? (2008). ResearchGate. [Link]

Sources

The Ascent of Giants: A Technical Guide to the Discovery and Development of Phosphazene Superbases

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic chemistry, the demand for potent, non-metallic, and highly selective bases has driven the exploration of novel molecular architectures. Among the most significant outcomes of this pursuit is the emergence of phosphazene superbases. These organocatalysts, characterized by their extraordinary Brønsted basicity that can surpass that of many traditional inorganic bases, have revolutionized synthetic strategies across various domains, from complex molecule synthesis to polymer chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, development, and core principles of phosphazene superbases. We will delve into the historical milestones, elucidate the structural underpinnings of their remarkable reactivity, present detailed synthetic protocols for key examples, and explore their diverse applications, offering field-proven insights for both seasoned researchers and newcomers to this exciting field.

A Historical Perspective: The Genesis of a Superbase

The journey to the powerful phosphazene superbases of today is a story of incremental yet brilliant insights into the relationship between molecular structure and basicity. While the foundational chemistry of phosphazenes—compounds with a P=N double bond—dates back further, the deliberate design and synthesis of phosphazenes as exceptionally strong, neutral bases is a more recent development.

A pivotal moment in this narrative arrived in the late 1980s with the pioneering work of Reinhard Schwesinger . His investigations into amino-substituted phosphanimines laid the groundwork for a new class of organic superbases. Schwesinger's key innovation was the concept of "homologation," demonstrating that the basicity of a phosphazene unit could be dramatically amplified by attaching other phosphazenyl groups to the phosphorus atom. This led to the development of the now-famous P1, P2, and P4 series of phosphazene bases, with each successive member exhibiting a significant leap in basicity.[1][2]

Contemporaneously, another giant in the field, John G. Verkade , was exploring the chemistry of proazaphosphatranes. These unique, cage-like structures, also known as "Verkade's superbases," derive their extraordinary basicity from a different structural principle. Upon protonation at the phosphorus atom, a transannular dative bond forms from a nitrogen atom to the now-electrophilic phosphorus center, creating a highly stabilized conjugate acid.[3][4] This intramolecular stabilization results in a dramatic increase in the basicity of the parent molecule.

These two seminal discoveries, emanating from the laboratories of Schwesinger and Verkade, established the two main families of phosphazene superbases and set the stage for their widespread adoption and further development in the decades that followed.

The Heart of the Matter: Unraveling the Source of Superbasicity

The exceptional strength of phosphazene superbases is not a matter of chance but a direct consequence of their unique electronic and structural features. Understanding these principles is paramount for their effective application and for the rational design of new, even more potent catalysts.

Schwesinger-Type Phosphazene Bases: The Power of Resonance and Homologation

In Schwesinger's phosphazenes, the basic site is a nitrogen atom double-bonded to a phosphorus(V) center. The extraordinary basicity of these compounds arises from the extensive delocalization of the positive charge in the resulting conjugate acid.

Upon protonation of the imino nitrogen, the positive charge is not localized on that nitrogen but is distributed across the entire phosphazene framework through resonance. The presence of multiple amino groups on the phosphorus atom, and particularly the attachment of other phosphazenyl groups (the principle of homologation), provides an extended π-system over which the charge can be delocalized. This extensive charge distribution stabilizes the conjugate acid, thereby increasing the basicity of the neutral base.[2][5]

The effect of homologation is striking. As we move from a monomeric (P1) to a dimeric (P2) and then to a tetrameric (P4) phosphazene, the number of resonance structures available to stabilize the positive charge increases exponentially. This is directly reflected in their pKa values in acetonitrile, which can soar to over 40 for the P4 bases.[6]

Verkade's Proazaphosphatranes: Intramolecular Stabilization

Verkade's superbases operate on a different, yet equally elegant, principle. These are polycyclic aminophosphines where the phosphorus atom is at a bridgehead position. The basicity of these compounds stems from the remarkable stability of their conjugate acids, which is achieved through a transannular P-N dative bond.[3][4]

Upon protonation, which occurs at the phosphorus atom, the lone pair of the transannular nitrogen atom donates into the empty p-orbital of the now cationic phosphorus. This forms a dative bond, effectively creating a cage-like structure that encapsulates the proton and delocalizes the positive charge. This intramolecular coordination is highly favorable and dramatically stabilizes the protonated form, thus making the neutral base exceptionally strong.

A Comparative Overview of Basicity

The efficacy of a phosphazene superbase in a given application is intrinsically linked to its basicity. The following table provides a comparative overview of the pKa values of several common phosphazene superbases in acetonitrile, a widely used solvent for such measurements.

| Superbase Class | Compound Name | Abbreviation | pKa in MeCN | Reference(s) |

| Schwesinger Bases | ||||

| Monomeric (P1) | tert-Butylimino-tris(dimethylamino)phosphorane | P1-t-Bu | 26.8 | |

| tert-Butylimino-tri(pyrrolidino)phosphorane | P1-t-Bu-tris(tetramethylene) | 28.5 | ||

| Dimeric (P2) | 1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) | P2-t-Bu | 33.5 | |

| Tetrameric (P4) | 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2λ⁵,4λ⁵-catenadi(phosphazene) | P4-t-Bu | 42.7 | [6][7] |

| Verkade's Bases | ||||

| Proazaphosphatrane | 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | 29.0 | [1][2][8] | |

| 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | 32.9 | [3] |

Synthesis of Key Phosphazene Superbases: Experimental Protocols

The practical application of phosphazene superbases necessitates reliable and scalable synthetic routes. This section provides detailed, step-by-step methodologies for the preparation of representative examples from both the Schwesinger and Verkade families.

Synthesis of P4-t-Bu: A Convergent Approach

The synthesis of the highly potent P4-t-Bu is typically achieved through a convergent route starting from phosphorus pentachloride.[9]

Step 1: Synthesis of Iminotris(dimethylamino)phosphorane (P1 precursor)

-

To a solution of phosphorus pentachloride (1 eq) in dichloromethane at 0 °C, add an excess of dimethylamine (approx. 6 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the resulting suspension to remove dimethylammonium chloride.

-

The filtrate, containing the aminotris(dimethylamino)phosphonium chloride, is then treated with a strong base such as sodium amide in liquid ammonia to yield the free iminotris(dimethylamino)phosphorane.

Step 2: Synthesis of tert-Butylimino-trichlorophosphorane

-

In a separate reaction, treat phosphorus pentachloride (1 eq) with tert-butylamine (1 eq) in a suitable solvent like carbon tetrachloride.

-

Reflux the mixture until the evolution of HCl ceases.

-

Remove the solvent under reduced pressure to obtain the crude tert-butylimino-trichlorophosphorane.

Step 3: Convergent Synthesis of P4-t-Bu Salt

-

React the tert-butylimino-trichlorophosphorane (1 eq) with the iminotris(dimethylamino)phosphorane (3 eq) in a non-polar solvent.

-

The resulting salt of P4-t-Bu will precipitate from the reaction mixture.

Step 4: Liberation of the Free Base

-

Treat the P4-t-Bu salt with a strong, non-nucleophilic base such as potassium amide in liquid ammonia.

-

Extraction with a non-polar solvent followed by removal of the solvent under vacuum yields the free P4-t-Bu superbase.

Synthesis of a Verkade's Superbase: 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

The synthesis of Verkade's superbases typically involves the reaction of a tris(aminoalkyl)amine with a phosphorus source.

-

To a solution of tris(2-aminoethyl)amine in a suitable solvent, add three equivalents of acetone and a reducing agent such as sodium borohydride to effect reductive amination and form tris(2-isopropylaminoethyl)amine.

-

React the resulting tris(2-isopropylaminoethyl)amine with a phosphorus(III) source, such as tris(dimethylamino)phosphine, P(NMe2)3.

-

The reaction is typically heated to drive off dimethylamine and promote the formation of the proazaphosphatrane cage structure.

-

Purification is generally achieved by distillation under reduced pressure.

Applications in Modern Organic Synthesis and Drug Development

The unique combination of high basicity, low nucleophilicity, and good solubility in organic solvents has rendered phosphazene superbases indispensable tools in a wide array of chemical transformations.

Catalysis of C-C and C-X Bond Forming Reactions

Phosphazene superbases excel in promoting reactions that require the deprotonation of weak carbon and heteroatom acids.

-

Michael Additions: They are highly effective catalysts for the Michael addition of a variety of nucleophiles, including malonates, nitroalkanes, and thiols, to α,β-unsaturated carbonyl compounds and nitriles.[10]

-

Aldol and Related Condensations: The strong, non-nucleophilic nature of these bases allows for the clean generation of enolates, facilitating aldol reactions and other related condensations with high efficiency.

-

Alkylation and Arylation Reactions: Phosphazene superbases can deprotonate a wide range of substrates, enabling subsequent alkylation and arylation reactions, including challenging C-H functionalizations.

-

Polymerization Reactions: In polymer chemistry, they are used as initiators for the anionic ring-opening polymerization of lactones, epoxides, and siloxanes, providing excellent control over molecular weight and dispersity.[11]

Use in Deprotonation and Elimination Reactions

The exceptional strength of phosphazene superbases makes them ideal for deprotonation and elimination reactions where weaker bases fail.

-

Generation of "Naked" Anions: Their ability to deprotonate substrates and form poorly coordinating phosphazenium counterions allows for the generation of highly reactive, or "naked," anions.

-

Dehydrohalogenations: They are highly efficient reagents for dehydrohalogenation reactions to form alkenes and alkynes, often under mild conditions.

Relevance in Drug Development

In the context of drug development, phosphazene superbases offer several advantages:

-

Access to Complex Scaffolds: Their ability to catalyze challenging bond formations facilitates the synthesis of complex molecular architectures that are often found in biologically active compounds.

-

Improved Reaction Efficiency and Selectivity: The use of these superbases can lead to cleaner reactions with higher yields and improved stereoselectivity, which is crucial for the synthesis of chiral drug candidates.

-

Metal-Free Catalysis: As organocatalysts, they provide an alternative to metal-based reagents, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern.